REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].C(=O)([O-])[O-].[Na+].[Na+].[N:15]1[CH:20]=[CH:19][C:18](B(O)O)=[CH:17][CH:16]=1>COCCOC.O>[N:15]1[CH:20]=[CH:19][C:18]([C:2]2[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=2)[NH2:5])=[CH:17][CH:16]=1 |f:1.2.3|
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Name
|
|
Quantity
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0.24 mL
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Type
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reactant
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Smiles
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BrC=1C=C(N)C=CC1
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Name
|
|
Quantity
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0.7 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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16 mL
|
Type
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solvent
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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O
|
Name
|
|
Quantity
|
0.27 g
|
Type
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reactant
|
Smiles
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N1=CC=C(C=C1)B(O)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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flushed with Argon
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Type
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ADDITION
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Details
|
Tetrakis (triphenylphosphine)palladium (0) (0.35 g) was then added
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
|
to reflux under Argon for 24 hours
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Duration
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24 h
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Type
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TEMPERATURE
|
Details
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to cool after which it
|
Type
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CUSTOM
|
Details
|
was partitioned between dichloromethane and water
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Type
|
EXTRACTION
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Details
|
The aqueous layer was again extracted with dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were then dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C=1C=C(N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |